a-D-Glucosyl hesperidin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

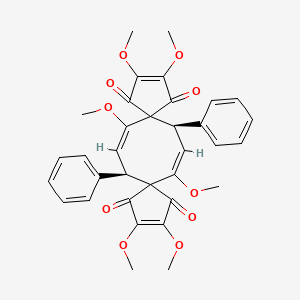

A-D-Glucosyl hesperidin is a water-soluble form of hesperidin, a flavonoid found in many citrus plants . It is a synthetic derivative of hesperidin and is more readily absorbed by the skin . It has antioxidant properties and can improve the skin’s barrier function . It also has skin-soothing benefits and can improve the appearance of uneven skin tone . It is used in skincare products and as a food additive .

Synthesis Analysis

A-D-Glucosyl hesperidin is synthesized by a saccharide-transferring enzyme in a liquid containing hesperidin and α-glucosyl saccharide . The α-glycosyl hesperidin is easily recovered from the reaction mixture with a synthetic macroporous resin . It is superior in water-solubility, substantially tasteless and odorless, free of toxicity, and readily hydrolyzable in vivo into hesperidin and D-glucose .Molecular Structure Analysis

The molecular formula of a-D-Glucosyl hesperidin is C34H44O20 . The LC-MS/MS profiles of hesperidin glycosides showed the important fragments at m/z ratios of 345.21 (added glucose to glucose of rutinose in HG 1) and 687.28 (added maltose to glucose of rutinose in HG 2), confirming that the structures of HG 1 and HG 2 were α-glucosyl hesperidin and α-maltosyl hesperidin, respectively .Chemical Reactions Analysis

Enzymatic synthesis converts substrates into products using enzymes as catalysts . Substrate bias and specificity are key to improving substrate conversion . The types of enzymes selected in the synthesis process are comprehensively analyzed and summarized, as well as a series of enzyme transformation strategies adopted to improve the synthetic yield .Physical And Chemical Properties Analysis

A-D-Glucosyl hesperidin is a flavonoid derived from citrus fruits with commendable antioxidative attributes . Its profound applicability in studying cardiovascular ailments, notably atherosclerosis, marks it as an indispensable therapeutic compound .作用機序

Hesperidin has anti-inflammatory and antioxidant properties that contribute to its therapeutic effects in various diseases . It has multiple biological effects to prevent diseases such as cardiovascular disease, diabetes, and cancer . In addition, it has positive effects on toxicities caused by drugs, metals, and chemicals .

Safety and Hazards

将来の方向性

Given the challenges associated with plant extraction, such as low conversion rates and the potential for environmental pollution with chemical synthesis, enzymatic synthesis is a promising direction . Enzymatic synthesis methods of a-D-Glucosyl hesperidin and other glucoside compounds are being reviewed and optimized .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway of a-D-Glucosyl hesperidin involves the glycosylation of hesperidin with glucose. This can be achieved through the use of enzymatic or chemical methods.", "Starting Materials": [ "Hesperidin", "Glucose", "Enzyme (if using enzymatic method)", "Solvent (if using chemical method)" ], "Reaction": [ "Enzymatic method:", "- Dissolve hesperidin and glucose in a buffer solution", "- Add enzyme and incubate at a specific temperature and pH", "- Purify the product using chromatography", "Chemical method:", "- Dissolve hesperidin and glucose in a suitable solvent", "- Add a catalyst such as trifluoromethanesulfonic acid", "- Heat the mixture to a specific temperature", "- Purify the product using chromatography" ] } | |

CAS番号 |

134065-26-2 |

製品名 |

a-D-Glucosyl hesperidin |

分子式 |

C34H44O20 |

分子量 |

0 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(3-Anilino-6-chloroimidazo[1,2-a]pyridin-2-yl)phenol](/img/structure/B1181562.png)

![4-(3-Anilino-6-methylimidazo[1,2-a]pyridin-2-yl)-2,6-dimethoxyphenol](/img/structure/B1181570.png)

![4-(3-Anilinoimidazo[1,2-a]pyridin-2-yl)phenol](/img/structure/B1181571.png)

![4-[3-(4-Methoxyanilino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B1181574.png)

![4-(3-Anilinoimidazo[1,2-a]pyrimidin-2-yl)phenol](/img/structure/B1181577.png)